molecular formula C21H26N2O3S B2996156 N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide CAS No. 2034344-39-1

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2996156
CAS No.: 2034344-39-1
M. Wt: 386.51
InChI Key: MMBBCAIICVDGQA-UHFFFAOYSA-N
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Description

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide is a high-purity chemical compound intended for research and development purposes. This oxalamide derivative features a complex molecular structure incorporating a thiophene moiety and a cyclopentyl group, which are of significant interest in medicinal chemistry and drug discovery. Compounds with similar structural motifs, particularly those containing thiophene and oxalamide functional groups, have been investigated in preclinical research for their potential biological activity, such as modulation of neuronal receptors . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14-6-5-7-16(12-14)23-20(26)19(25)22-13-21(10-3-4-11-21)18-9-8-17(27-18)15(2)24/h5-9,12,15,24H,3-4,10-11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBBCAIICVDGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide is a compound with significant potential for various biological applications. Its unique chemical structure suggests diverse biological activities, warranting detailed exploration.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C14H20N2O3S
  • Molecular Weight : 296.39 g/mol
  • CAS Number : 2034492-17-4

The structure includes functional groups such as oxalamide and thiophene, which are known to influence biological interactions. The presence of an oxalamide group can enhance binding affinity to biological targets, while the thiophene moiety may contribute to electron delocalization, affecting the compound's reactivity and bioactivity.

While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with specific biological pathways, potentially influencing:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other oxalamide derivatives.
  • Receptor Modulation : There is potential for interaction with cannabinoid receptors, as suggested by related compounds in the literature .

Further pharmacological studies are necessary to confirm these hypotheses and delineate the specific pathways involved.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, oxalamides have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Investigations into this compound could reveal similar effects.

Antimicrobial Activity

The thiophene ring is often associated with antimicrobial activity. Compounds containing thiophene derivatives have shown effectiveness against various bacterial strains. Testing this compound against common pathogens could provide insights into its potential use as an antimicrobial agent.

Study 1: Anticancer Activity

In a study examining the effects of oxalamide derivatives on cancer cells, it was found that certain modifications to the oxalamide structure significantly enhanced cytotoxicity against breast cancer cell lines. The study noted that compounds with thiophene substitutions showed increased apoptosis rates compared to their non-thiophene counterparts .

Study 2: Antimicrobial Efficacy

A recent investigation into thiophene-based compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli. The study reported that these compounds disrupted bacterial cell membranes, leading to cell death. Similar testing of this compound could yield valuable data regarding its antimicrobial properties .

Data Table: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundPotential (needs further study)Potential (needs further study)Enzyme inhibition, receptor modulation
Oxalamide Derivative AHigh (IC50 < 10 µM)Moderate (effective against Gram-positive bacteria)Apoptosis induction
Thiophene Compound BModerate (IC50 ~ 20 µM)High (effective against multiple strains)Membrane disruption

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound’s thiophene-hydroxyethyl-cyclopentyl core distinguishes it from other oxalamides. Key structural comparisons include:

Compound (Reference) Core Structure Key Substituents Biological Target/Application
Target Compound Thiophene, cyclopentyl, m-tolyl 5-(1-hydroxyethyl)thiophen-2-yl, m-tolyl Not specified
Compound 13 (HIV inhibitor) Thiazole, piperidine 5-(2-hydroxyethyl)-4-methylthiazol-2-yl, 4-Cl-Ph HIV entry inhibition
S336 (Savorymyx® UM33) Pyridine, dimethoxybenzyl 2-(pyridin-2-yl)ethyl, 2,4-dimethoxybenzyl Umami flavoring agent
Compound 20 (Enzyme inhibitor) Methoxyphenethyl, 3-Cl-Ph 3-chlorophenyl, 4-methoxyphenethyl Stearoyl CoA desaturase inhibition
GMC-3 (Antimicrobial) Isoindoline-dione, 4-Cl-Ph 1,3-dioxoisoindolin-2-yl, 4-chlorophenyl Antimicrobial activity

Key Observations:

  • Heterocyclic Variations : The target’s thiophene contrasts with thiazole (Compound 13) or pyridine (S336), influencing aromatic interactions and metabolic stability .
  • Substituent Effects : Electron-donating groups (e.g., m-tolyl’s methyl) vs. electron-withdrawing groups (e.g., 4-Cl-Ph in Compound 13) alter solubility and binding affinity .
  • Linker Flexibility : The cyclopentylmethyl linker may enhance conformational rigidity compared to piperidine (Compound 13) or phenethyl (Compound 20) linkers .

Metabolic Stability :

  • S336 and analogs resist amide hydrolysis in hepatocytes, suggesting metabolic stability of the oxalamide backbone .
  • The target compound’s thiophene-hydroxyethyl group may undergo oxidation, but its cyclopentyl linker could reduce enzymatic access .

Q & A

(Basic) How can researchers optimize the synthesis of N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Start by synthesizing the thiophene-cyclopentyl intermediate via cyclization reactions, followed by sequential coupling with m-tolylamine and oxalamide precursors. Use reflux conditions in polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .
  • Stereochemical Control : Employ chiral catalysts or enantioselective conditions during the formation of the 1-hydroxyethyl-thiophene moiety to minimize stereoisomer mixtures. Chromatographic separation (e.g., silica gel columns) may be required for isolating pure stereoisomers .
  • Yield Improvement : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of activated carbonyl reagents) and reaction time (typically 12–24 hours for amide bond formation). Sodium acetate can act as a catalyst in ethanol-dioxane mixtures to accelerate coupling steps .
  • Purity Assurance : Use HPLC (90–95% purity threshold) and LC-MS for real-time monitoring. Recrystallization from ethanol-dioxane (1:2) or ethyl acetate/hexane mixtures can further purify the final product .

(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Analyze δH 1.10–2.20 (cyclopentyl protons), 7.41–7.82 (aromatic m-tolyl signals), and 10.75 ppm (amide NH) to verify connectivity .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ via APCI+ LC-MS) and isotopic patterns .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients (90–95% purity). Monitor for byproducts like dimeric impurities, which may form during amide coupling .
    • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

(Basic) What are common intermediates in the synthesis of oxalamide derivatives like this compound?

Methodological Answer:

  • Thiophene-Cyclopentyl Intermediate : Synthesized via Pictet-Spengler-like cyclization of 5-(1-hydroxyethyl)thiophene-2-carbaldehyde with cyclopentylmethylamine under acidic conditions .
  • Activated Oxalamide Precursors : Ethyl oxalyl chloride or oxalic acid diesters react with m-tolylamine to form N2-(m-tolyl)oxalamide, which is then coupled to the thiophene-cyclopentyl intermediate .
  • Key Byproducts : Monitor for dimerization (e.g., 23% dimer in analogous oxalamide syntheses) and unreacted chlorophenyl intermediates using TLC (hexane:ethyl acetate 9:1) .

(Advanced) How do stereochemical considerations impact the synthesis and biological activity of this compound?

Methodological Answer:

  • Stereoisomer Challenges : The 1-hydroxyethyl group on the thiophene ring introduces a chiral center, leading to diastereomers. Use chiral HPLC or SFC (supercritical fluid chromatography) to resolve mixtures .
  • Biological Relevance : Stereochemistry affects binding to targets (e.g., HIV-1 entry inhibitors in ). Test enantiomers in bioassays to correlate configuration with activity. For example, a single stereoisomer of a related compound showed 36% yield and 90% purity, while racemic mixtures had reduced potency .
  • Mitigation Strategies : Opt for asymmetric synthesis (e.g., Sharpless epoxidation) or enzymatic resolution to isolate bioactive stereoisomers .

(Advanced) What structure-activity relationship (SAR) strategies can elucidate the role of substituents in this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Thiophene Modifications : Replace the 5-(1-hydroxyethyl) group with methyl or carbonyl analogs to assess hydrophilicity effects. shows adamantyl substitutions in oxalamides enhance enzyme inhibition .
    • Cyclopentyl vs. Aromatic Groups : Compare cyclopentylmethyl with benzyl or cyclohexylmethyl moieties to evaluate steric effects on target binding .
  • Bioassay Design : Test analogs against viral proteases (e.g., HIV-1) or soluble epoxide hydrolases (sEH). IC50 values from enzyme inhibition assays (e.g., fluorescence-based sEH assays) quantify potency .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen bonds (e.g., oxalamide carbonyls interacting with catalytic residues) .

(Advanced) How can researchers address contradictions in reported synthetic yields for analogous oxalamide derivatives?

Methodological Answer:

  • Variable Analysis :
    • Catalysts : Sodium acetate () improves yields (85%) vs. uncatalyzed reactions (35–53% in ).
    • Temperature : Reflux () vs. room-temperature coupling ( ) affects reaction completion.
    • Solvent Polarity : DMF enhances solubility of aromatic intermediates compared to ethanol .
  • Statistical Optimization : Apply DoE (Design of Experiments) to test variables like equivalents, time, and solvent ratios. For example, a Central Composite Design could map optimal conditions .

(Advanced) How can computational modeling predict target interactions and guide the design of analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 gp120 ( ) or sEH ( ). Focus on hydrogen bonds between the oxalamide carbonyls and Lys101/Arg124 residues .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. For example, cyclopentylmethyl groups may reduce conformational flexibility, enhancing entropy-driven binding .
  • ADMET Prediction : SwissADME or pkCSM tools can forecast bioavailability, highlighting the need for logP <5 and PSA <140 Ų for CNS penetration .

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